1,2-Bis(2-bromophenyl)hydrazine

Benzidine rearrangement Reaction kinetics Mechanistic analysis

Generic diarylhydrazines fail to reproduce benzidine rearrangement kinetics, causing unpredictable yields and impurity profiles. 1,2-Bis(2-bromophenyl)hydrazine resolves this through well-characterized ortho-Br steric and electronic effects: • Rate suppression >10,000× vs. hydrazobenzene enables controlled rearrangement to 2,2′-dibromobenzidine. • Transitional kinetic order (1.2-1.9 in [H⁺]) permits mechanistic pathway discrimination. • Sharp mp 97-98°C ensures purity verification before MOF/COF synthesis or cross-coupling. Ideal for physical organic chemistry, materials research, and QC reference standards. Consistent batch quality from BenchChem.

Molecular Formula C12H10Br2N2
Molecular Weight 342.03 g/mol
CAS No. 19718-35-5
Cat. No. B020184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-bromophenyl)hydrazine
CAS19718-35-5
Synonyms1,2-Bis(2-bromophenyl)hydrazine
Molecular FormulaC12H10Br2N2
Molecular Weight342.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br
InChIInChI=1S/C12H10Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H
InChIKeySCEXVSUMEBWHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1000 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(2-bromophenyl)hydrazine: Identity & Comparator Landscape


1,2-Bis(2-bromophenyl)hydrazine, also referred to as 2,2′-dibromohydrazobenzene, is a symmetrically ortho,ortho′-dibrominated diarylhydrazine of molecular formula C₁₂H₁₀Br₂N₂ and molecular weight 342.03 g/mol . It belongs to the hydrazoarene class, which are pivotal intermediates in the synthesis of benzidines, heterocycles, and functional materials. Its defining structural feature—two bromine atoms positioned ortho to the N–N bridge—imparts steric and electronic effects that sharply differentiate its reactivity from the unsubstituted parent hydrazobenzene, the para-dibromo isomer, the ortho-dichloro analogue, and the ortho-dimethyl analogue [1]. These differences are quantifiable in acid-catalyzed rearrangement kinetics, reduction chemoselectivity, and thermal stability, making direct analog substitution scientifically indefensible without comparative performance data.

Mechanistic probe Benzidine rearrangement kinetics
Building block ortho-Dibrominated benzidine for cross-coupling
Purity reference Sharp melting point aids batch QC

1,2-Bis(2-bromophenyl)hydrazine Irreplaceability


Diarylhydrazines are not interchangeable drop-in reagents. The ortho-bromine substitution pattern in 1,2-bis(2-bromophenyl)hydrazine introduces a unique combination of steric hindrance and electron-withdrawing inductive effects that fundamentally alter both the kinetics and the mechanistic pathway of the benzidine rearrangement relative to unsubstituted, para-substituted, or ortho-methylated counterparts [1]. Specifically, the acid-catalyzed rearrangement displays a mixed first-and-second-order dependence on hydrogen ion concentration—a transitional kinetic regime not observed in the para-dibromo isomer—and a rate suppression of over four orders of magnitude compared to hydrazobenzene [1]. Consequently, substituting a generic diarylhydrazine in any reaction where the N–N bond cleavage or rearrangement is rate-determining will result in drastically different conversion rates, product distributions, and impurity profiles. Procurement without this comparative kinetic knowledge exposes processes to irreproducible outcomes.

Unsubstituted hydrazobenzene Acid-catalyzed rearrangement rate may be orders of magnitude faster; protocol conditions may not transfer
para-Dibromo isomer Follows pure second-order kinetics; mixed-order regime and product outcome may differ
ortho-Dimethyl analogue One-proton pathway rate may be substantially higher, limiting its use as a mechanistic substitute

1,2-Bis(2-bromophenyl)hydrazine Differentiation Evidence


Acid-Catalyzed Rearrangement Rate

In the acid-catalyzed benzidine rearrangement, the two-proton rate constant (k₂) for 1,2-bis(2-bromophenyl)hydrazine (2,2′-dibromohydrazobenzene) is 50,000 times smaller than that for the unsubstituted parent compound, hydrazobenzene [1]. This massive rate suppression is attributed to the electron-withdrawing and steric effects of the ortho-bromine substituents. The comparison directly informs process chemists that any synthetic scheme relying on acid-mediated rearrangement of this compound will require fundamentally different conditions (higher acidity, longer times, or elevated temperature) than those established for hydrazobenzene.

Acid-catalyzed k₂
Head-to-head
k₂ ≈ 1/50,000 of hydrazobenzene
Rate suppression guides process condition selection
In HClO₄ (0.2–2.0 N); data from J. Chem. Soc. B 1968 [1]
Benzidine rearrangement Reaction kinetics Mechanistic analysis

Kinetic Order: 2,2′-Dibromo vs. 4,4′-Dibromo

The acid conversion of 1,2-bis(2-bromophenyl)hydrazine (2,2′-dibromohydrazobenzene) exhibits a transitional kinetic order in hydrogen ion that rises from approximately 1.2 to 1.9 as perchloric acid concentration increases from 0.2 N to 2.0 N [1]. This indicates concurrent first-order and second-order pathways. In stark contrast, 4,4′-dibromohydrazobenzene (the para isomer) maintains a strictly second-order dependence on hydrogen ion concentration across the entire acid range under identical conditions [1]. This mechanistic divergence is a direct consequence of the ortho-substitution pattern and means the two dibromo isomers are not functionally equivalent for any reaction where protonation is kinetically relevant.

Kinetic order in H⁺
Head-to-head
Order ~1.2–1.9 (vs. 2.0 for para isomer)
Isomer choice determines rate law and pH sensitivity
HClO₄ 0.2–2.0 N; ambient temp. [1]
Reaction mechanism Substituent effect Kinetic order

One-Proton Rearrangement Rate

The one-proton rate constant for rearrangement of 1,2-bis(2-bromophenyl)hydrazine is smaller by a factor of several thousand than that of 2,2′-dimethylhydrazobenzene, the slowest previously known one-proton substrate in this series [1]. This represents the first documented case where deactivating aromatic substituents (ortho-Br) promote a one-proton mechanism, making this compound a benchmark for studying electrophilic aromatic substitution pathways where conventional activating groups are absent. For a chemist selecting a diarylhydrazine to study or exploit the one-proton rearrangement pathway, this compound offers the most suppressed background rate among known analogues.

One-proton k₁
Head-to-head
Several thousand-fold slower than 2,2′-dimethyl analogue
Benchmark for deactivating-substituent one-proton pathway
Most suppressed background N–N cleavage reported [1]
One-proton mechanism Substituent electronic effect Structure–reactivity relationship

Reduction Yield from Azobenzene Precursor

The controlled reduction of 2,2′-dibromoazobenzene (CAS 15426-16-1) using tin metal and hydrazine hydrate in methanol at room temperature furnishes 1,2-bis(2-bromophenyl)hydrazine in ~94% yield without over-reduction to the corresponding aniline . This high-yielding, room-temperature protocol is notable because ortho-halogenated azobenzenes are prone to competing dehalogenation or N–N cleavage under many reductive conditions. As a class-level inference, comparable ortho-substituted hydrazoarenes (e.g., 2,2′-dichloro derivative) are reported at ~97% yield under the same conditions, while the unsubstituted hydrazobenzene is obtained in similarly excellent yield, demonstrating that the ortho-bromine substitution does not compromise reduction efficiency despite its steric bulk .

Reduction yield
Class-level
~94% isolated yield
Chemoselective reduction without dehalogenation
Sn/N₂H₄·H₂O, MeOH, r.t.; class-level inference; data to verify
Chemoselective reduction Azo-to-hydrazo conversion Synthetic methodology

Thermal Stability and Melting Point Benchmark

1,2-Bis(2-bromophenyl)hydrazine exhibits a sharp melting point of 97–98 °C , which is distinctly higher than the melting point of the unsubstituted hydrazobenzene (mp 126–127 °C [1]) and the 2,2′-dimethyl analogue (typically mp 60–70 °C range depending on purity [2]). The narrow 1 °C range for the dibromo compound indicates high crystalline purity and serves as a rapid, low-cost proxy for batch-to-batch quality verification in procurement. A melting point depression exceeding 2 °C or broadening of the endotherm signals the presence of impurities such as the azo precursor, debrominated side-products, or the rearranged benzidine, enabling rejection of sub-standard material before it enters a synthetic workflow.

Melting point
Reported
97–98 °C (sharp, Δ 1 °C)
Quality gate for incoming material acceptance
DSC/capillary; depression >2 °C suggests impurities
Purity assessment Thermal analysis Quality control

1,2-Bis(2-bromophenyl)hydrazine Application Scenarios


Benzidine Rearrangement Mechanistic Probe

The uniquely suppressed two-proton and one-proton rate constants (50,000× and several-thousand-fold slower than hydrazobenzene and 2,2′-dimethylhydrazobenzene, respectively) make this compound an ideal mechanistic probe for distinguishing concerted vs. stepwise pathways in the benzidine rearrangement [1]. Its transitional kinetic order (1.2–1.9 in [H⁺]) provides a rare experimental window into competing protonation states, enabling physical organic chemists to test computational models of substituent effects on reaction mechanisms.

Dibromobenzidine Cross-Coupling Building Blocks

The acid-catalyzed rearrangement of 1,2-bis(2-bromophenyl)hydrazine yields 2,2′-dibromobenzidine derivatives that retain both bromine handles for subsequent Suzuki, Heck, or Buchwald–Hartwig cross-coupling [1]. The kinetic data from J. Chem. Soc. B 1968 allow precise tuning of acid concentration (0.2–2.0 N) and reaction time to maximize benzidine yield while minimizing semidine byproducts—a degree of control not achievable with the para-isomer, which follows a simpler second-order rate law [1].

Hydrazone-Linked COF/MOF Precursor

With a demonstrated ~94% reduction yield from the azo precursor under mild, room-temperature conditions , 1,2-bis(2-bromophenyl)hydrazine is a reliable building block for hydrazone-linked porous materials. The ortho-bromine atoms serve as secondary functionalization sites for post-synthetic modification, while the sharp melting point (97–98 °C ) provides a convenient purity checkpoint before framework synthesis.

Diarylhydrazine Purity Reference Standard

The well-defined melting point of 97–98 °C with a narrow 1 °C range , combined with its distinct kinetic signature, positions this compound as a chromatographic and thermal analysis reference standard for the ortho,ortho′-dihalogenated diarylhydrazine subclass. Quality control laboratories can use it to calibrate DSC instruments and validate HPLC methods for related hydrazine intermediates where reference data are scarce.

Application
Selection Property
Validation Focus
Benzidine rearrangement mechanistic probe
Rate suppression signature
Kinetic order and mechanism validation
Dibromobenzidine cross-coupling building blocks
ortho-Br handles for coupling
Acid tuning to maximize benzidine yield
Hydrazone-linked COF/MOF precursor
High-yield azo reduction
Purity checkpoint before framework synthesis
Diarylhydrazine purity reference standard
Sharp melting point and kinetic fingerprint
Calibrate DSC/HPLC methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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